molecular formula C12H12O2 B1609966 2,2-Dimethyl-2H-chromene-6-carbaldehyde CAS No. 69964-40-5

2,2-Dimethyl-2H-chromene-6-carbaldehyde

Cat. No.: B1609966
CAS No.: 69964-40-5
M. Wt: 188.22 g/mol
InChI Key: ZDSKIIMVDTYOLV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-chromene-6-carbaldehyde (CAS 69964-40-5) is a valuable chemical scaffold in medicinal chemistry and drug discovery research. This compound features a 2,2-dimethyl-2H-chromene core, a privileged structure found in numerous bioactive natural products and synthetic agents . Its molecular formula is C12H12O2 with a molecular weight of 188.22 g/mol . The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel small-molecule therapeutics. It serves as a crucial building block in the synthesis of potent hypoxia-inducible factor 1 (HIF-1) pathway inhibitors, which are being investigated for their anti-cancer properties in models of brain cancer, eye cancer, and pancreatic cancer . Furthermore, chemical libraries derived from this chromene scaffold have led to the discovery of novel, potent, and selective ANO1 (Calcium-activated chloride channel) inhibitors, representing a new chemotype for potential anticancer therapy . The aldehyde functional group provides a versatile synthetic handle for further chemical diversification, enabling the construction of various sulfonamide derivatives and other complex molecules for structure-activity relationship (SAR) studies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,2-dimethylchromene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSKIIMVDTYOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446789
Record name 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69964-40-5
Record name 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-2H-chromene-6-carbaldehyde
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Preparation Methods

Synthesis of Key Intermediate (4-[(2-Methylbut-3-yn-2-yl)oxy]benzaldehyde)

  • Starting Material: 4-Hydroxybenzaldehyde
  • Alkylating Agent: 3-Chloro-3-methyl-1-butyne
  • Base: Sodium hydroxide (NaOH)
  • Solvent: Aqueous dimethylformamide (DMF) mixture (water/DMF, v/v = 8:5)
  • Procedure: Alkylation of 4-hydroxybenzaldehyde with 3-chloro-3-methyl-1-butyne in the presence of sodium hydroxide generates the alkoxybenzaldehyde intermediate.
  • Purification: Excess 4-hydroxybenzaldehyde is removed by washing with aqueous potassium hydroxide followed by column chromatography using diethyl ether as eluent.

Claisen Cyclization to Form this compound

  • Starting Material: The alkoxybenzaldehyde intermediate described above.
  • Solvent: N-Methyl-2-pyrrolidone (NMP), chosen for its high boiling point (202 °C) and ease of removal.
  • Reaction Conditions: Refluxing in NMP facilitates the Claisen cyclization, forming the chromene ring and introducing the aldehyde group at the 6-position.
  • Outcome: The reaction yields this compound as the cyclized product.

This method is well-documented for its efficiency and reproducibility, producing the target aldehyde in good yield without the need for extensive purification steps post-cyclization.

Alternative Synthetic Approaches and Functionalization

While the Claisen cyclization is the cornerstone method, subsequent functionalization steps are often performed to generate analogs or derivatives for biological studies.

Imine Formation and Reduction

  • Reaction: this compound reacts with amines such as propan-2-amine to form imines.
  • Reduction: The imines are reduced using diisobutylaluminum hydride (DIBAL) to yield corresponding amines.
  • Purpose: This step is typically used to prepare intermediates for further sulfonamide formation or other modifications.

Sulfonamide Formation

  • Reaction: The amine derivatives are reacted with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of triethylamine.
  • Product: N-substituted arylsulfonamides bearing the 2,2-dimethyl-2H-chromene moiety.
  • Significance: These sulfonamides have been studied extensively for their biological activity, especially as HIF-1 inhibitors.

Research Findings and Reaction Yields

The synthesis of this compound and its derivatives has been reported with the following data:

Step Reagents/Conditions Yield (%) Notes
Alkylation of 4-hydroxybenzaldehyde 3-chloro-3-methyl-1-butyne, NaOH, aqueous DMF Not explicitly optimized Excess 4-hydroxybenzaldehyde used; purification by washing and chromatography
Claisen cyclization Reflux in NMP Good yield (exact % not specified) NMP chosen for high boiling point and ease of removal
Imine formation + reduction Propan-2-amine, DIBAL Moderate to good yields Imine intermediate reduced to amine
Sulfonamide formation Sulfonyl chloride, triethylamine Moderate yields Reaction yields not optimized but reproducible

The reaction yields overall are reported as satisfactory for research and development purposes, though optimization studies could improve efficiency.

Additional Synthetic Notes from Related Studies

  • The 2,2-dimethyl-2H-chromene moiety is considered a privileged structure in medicinal chemistry, often preserved during analog synthesis to maintain biological activity.
  • Solvent choice (NMP) is critical in the Claisen cyclization step due to its high boiling point and solubility properties, facilitating effective cyclization without side reactions.
  • Subsequent modifications, such as incorporation of morpholine groups or other substituents, are performed on the chromene aldehyde or its amine derivatives to improve properties like water solubility and biological potency.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Purpose/Outcome Reference
Alkylation of 4-hydroxybenzaldehyde 3-chloro-3-methyl-1-butyne, NaOH, aqueous DMF Formation of alkoxybenzaldehyde intermediate
Claisen Cyclization Reflux in NMP (high boiling solvent) Cyclization to form this compound
Imine Formation and Reduction Propan-2-amine, DIBAL Conversion to amine derivatives
Sulfonamide Formation Sulfonyl chlorides, triethylamine Formation of biologically active sulfonamide derivatives
Morpholine substitution (analog synthesis) Benzyl bromide derivatives, morpholine, K2CO3, acetonitrile Improved solubility and potency of analogs

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-chromene-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chromene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 2,2-Dimethyl-2H-chromene-6-carboxylic acid.

    Reduction: 2,2-Dimethyl-2H-chromene-6-methanol.

    Substitution: Various substituted chromenes depending on the electrophile used.

Scientific Research Applications

2,2-Dimethyl-2H-chromene-6-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various chromene derivatives.

    Biology: Studied for its potential biological activities, including antifungal, antibacterial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2H-chromene-6-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chromene core can interact with biological membranes and other macromolecules, affecting their function. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Reactivity and Functionalization

2,2-Dimethyl-2H-chromene-6-carbaldehyde is highly reactive in reductive amination, enabling the introduction of amines for drug discovery. For example, reaction with ethylaminomorpholine yields secondary amines, which are further sulfonylated to generate HIF-1 inhibitors .

Table 2: Reaction Outcomes in Reductive Amination
Substrate Amine Partner Product Application Yield Reference
This compound Ethylaminomorpholine HIF-1 pathway inhibitors 60–75%
4-(Morpholinomethyl)benzaldehyde (8a) Primary alkyl amines Antiviral leads 80–85%
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde Arylhydrazines α-Amylase inhibitors 65%

Physicochemical Properties

Table 4: Solubility and Stability
Compound Solubility Stability (Storage) Molecular Weight Reference
This compound Low in H2O, soluble in DMSO Stable at -20°C for 1 month 190.23
5-Hydroxy-2,2-dimethyl-2H-chromene-6-carbaldehyde DMSO required -80°C for 6 months 204.22
6-Methoxy-2H-chromene-3-carbaldehyde Moderate in EtOH Room temperature 190.20

Biological Activity

Overview

2,2-Dimethyl-2H-chromene-6-carbaldehyde is a heterocyclic compound belonging to the chromene family, recognized for its diverse biological activities. The compound features a chromene core with two methyl groups at the 2-position and an aldehyde group at the 6-position, which contributes to its pharmacological potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Biochemical Interactions
The compound interacts with various enzymes and proteins, influencing critical biochemical pathways. Research indicates that it may inhibit ergosterol biosynthesis proteins, essential for maintaining fungal cell membrane integrity, thus exhibiting antifungal properties. Additionally, it has been shown to modulate gene expression related to stress responses and metabolic processes.

Cellular Effects
At the cellular level, this compound affects cell signaling pathways and metabolism. For instance, it has been reported to alter the expression of genes involved in oxidative stress responses, suggesting its potential role as an antioxidant.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potency of derivatives of this compound against various pathogens:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)20.6 - 21.31.95 - 3.9
Pseudomonas aeruginosaHighLow
Mycobacterium tuberculosisModerateVaries

The compound demonstrated significant activity against Gram-negative bacteria and moderate activity against fungi and Mycobacterium tuberculosis .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

Cell LineIC50 (µg/mL)
Human colon carcinoma (HCT-116)1.08 - 1.48
Human hepatocellular carcinoma (HepG-2)Not specified
Human breast adenocarcinoma (MCF-7)Not specified

In vitro studies indicate that this compound exhibits significant cytotoxicity against HCT-116 cells, suggesting its potential as a therapeutic agent in cancer treatment .

Case Studies and Research Findings

  • Inhibition of HIF Activity
    A study demonstrated that derivatives of this compound could inhibit Hypoxia-Inducible Factor (HIF) activity in glioma cells. The most potent derivatives showed IC50 values ranging from 1.5 to 17 µM in reporter assays under hypoxic conditions . This inhibition is crucial for cancer therapies targeting angiogenesis and metastasis.
  • Neuroprotective Effects
    Research has indicated that certain analogs of this compound provide neuroprotective effects in models of ischemic stroke. Compounds tested at concentrations of 1 mM significantly improved neuron survival rates after oxygen-glucose deprivation (OGD), highlighting their potential for treating neurodegenerative diseases .
  • Antioxidant Properties
    Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect biological systems from oxidative stress. This aspect is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a role.

Q & A

Q. What mechanistic insights explain the compound’s fluorescence quenching in protein-binding assays?

  • Methodological Answer : Stern-Volmer plots differentiate static vs. dynamic quenching. notes fluorescence quenching with BSA correlates with binding constants (Kb ~10⁴ M⁻¹), suggesting hydrophobic interactions via the chromene core .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-2H-chromene-6-carbaldehyde
Reactant of Route 2
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2,2-Dimethyl-2H-chromene-6-carbaldehyde

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